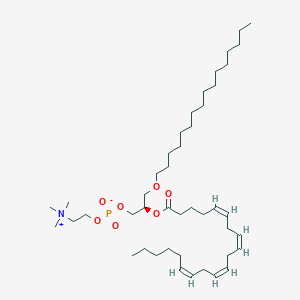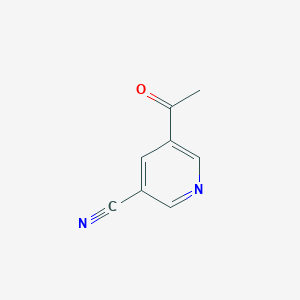
5-Acetylnicotinonitrile
概要
説明
5-Acetylnicotinonitrile is a chemical compound belonging to the class of heterocyclic compounds. It is characterized by the presence of a pyridine ring substituted with an acetyl group at the 5-position and a nitrile group at the 3-position. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: 5-Acetylnicotinonitrile can be synthesized through a multi-step process involving the following key steps:
Formation of 5-Acetylpyridine: This can be achieved by acetylation of pyridine using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Nitrile Group: The nitrile group can be introduced by converting the acetyl group to a cyano group using reagents like hydroxylamine hydrochloride followed by dehydration.
Industrial Production Methods: Industrial production of this compound typically involves the ammoxidation of 5-methylpyridine. This process includes the reaction of 5-methylpyridine with ammonia and oxygen in the presence of a catalyst to yield this compound .
化学反応の分析
Types of Reactions: 5-Acetylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the acetyl group under basic conditions.
Major Products Formed:
Oxidation: 5-Acetylpyridine carboxylic acid.
Reduction: 5-Acetylpyridine amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Acetylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 5-Acetylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules .
類似化合物との比較
Nicotinonitrile: Similar structure but lacks the acetyl group.
5-Methylpyridine: Similar structure but lacks the nitrile group.
5-Acetylpyridine: Similar structure but lacks the nitrile group.
Uniqueness: 5-Acetylnicotinonitrile is unique due to the presence of both the acetyl and nitrile groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
5-acetylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-6(11)8-2-7(3-9)4-10-5-8/h2,4-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWARPXHQPSUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304273 | |
| Record name | 5-Acetyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135450-74-7 | |
| Record name | 5-Acetyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135450-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601304273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
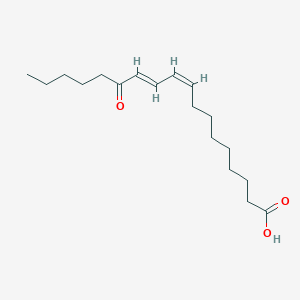
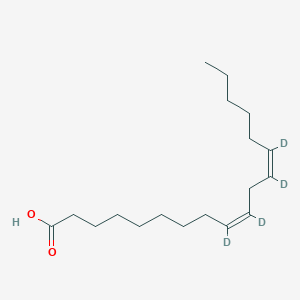

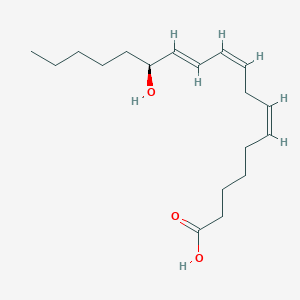
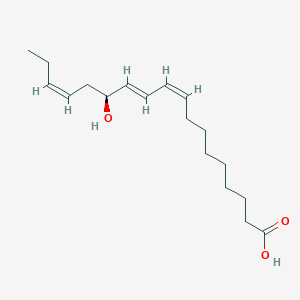
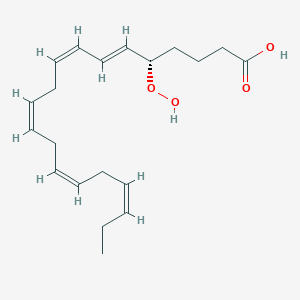
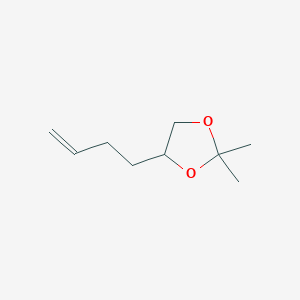
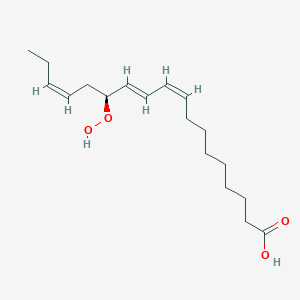

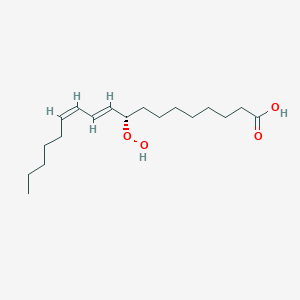

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)

